

Solubility of Ethyl 2-Methylnicotinate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-methylnicotinate*

Cat. No.: *B161284*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **ethyl 2-methylnicotinate** in various organic solvents. The information contained herein is intended to support research, development, and formulation activities.

Core Compound Information

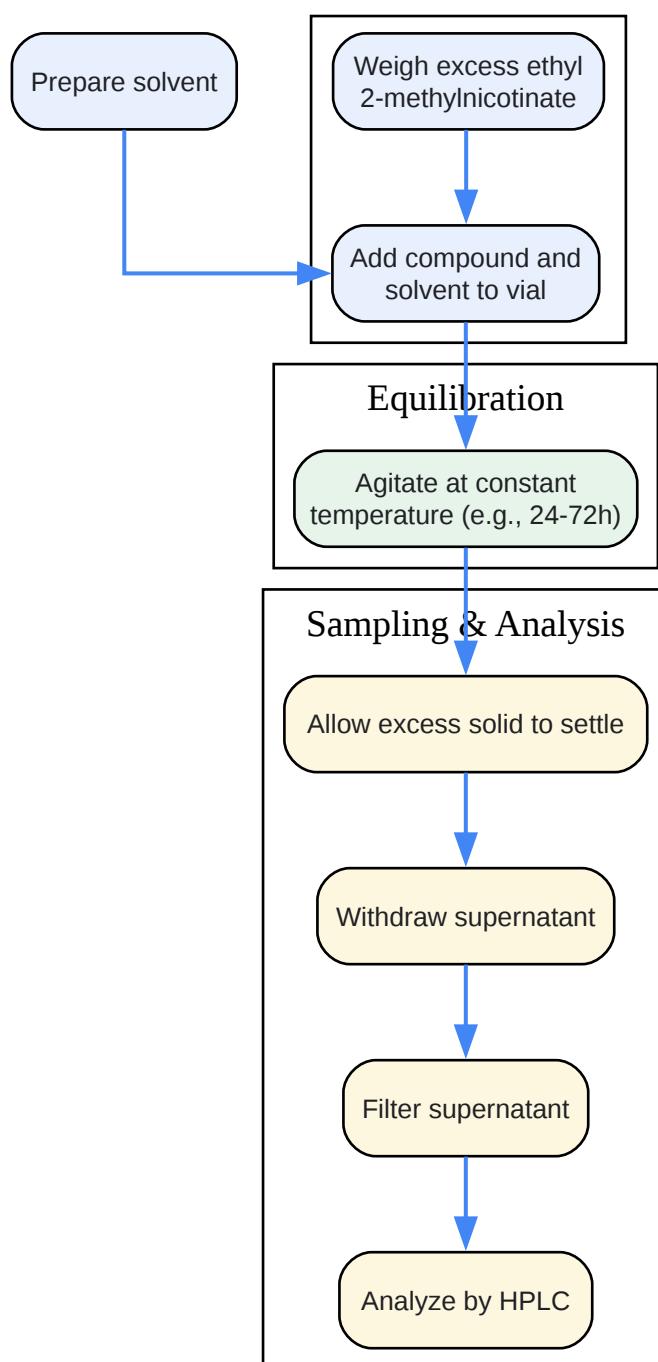
Ethyl 2-methylnicotinate is a pyridinecarboxylate ester with the chemical formula C₉H₁₁NO₂. It is recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility profile is critical for its effective use in synthetic chemistry and drug formulation.

Property	Value
IUPAC Name	ethyl 2-methylpyridine-3-carboxylate
CAS Number	1721-26-2
Molecular Weight	165.19 g/mol
Appearance	Colorless to pale yellow liquid

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its behavior in various solvent systems. The following table summarizes the available quantitative and qualitative solubility data for **ethyl 2-methylnicotinate** in a range of common organic solvents.

Solvent	Classification	Solubility	Remarks
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	200 mg/mL (1210.73 mM)	Requires ultrasonic assistance for dissolution. The hygroscopic nature of DMSO can influence solubility. [1]
Ethanol	Polar Protic	Freely Soluble	Quantitative data not available. [2]
Methanol	Polar Protic	Freely Soluble	Quantitative data not available. [2]
Dimethylformamide (DMF)	Polar Aprotic	Freely Soluble	Quantitative data not available. [2]
Carbon Tetrachloride	Nonpolar	Freely Soluble	Quantitative data not available. [2]
Ether	Nonpolar	More soluble than in water	Quantitative data not available.
Water	Polar Protic	Slightly Soluble / Moderately Soluble	-


Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol outlines the general procedure, which can be adapted for **ethyl 2-methylnicotinate**.

Materials and Equipment

- **Ethyl 2-methylnicotinate** (high purity)
- Selected organic solvents (analytical grade)
- Volumetric flasks and pipettes
- Glass vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Detailed Procedure

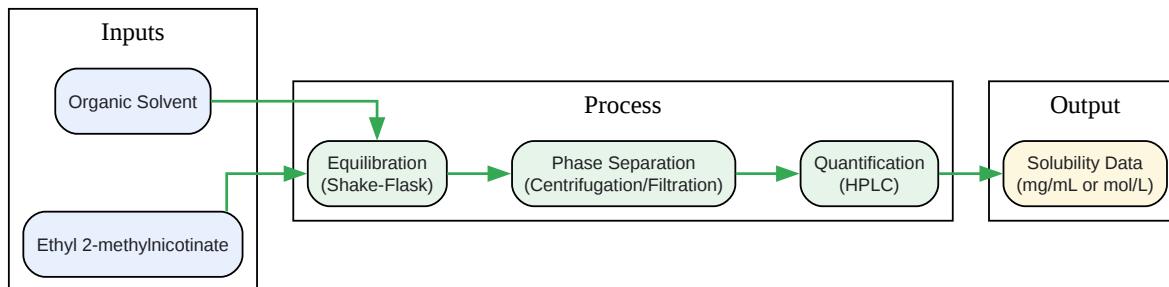
- Preparation of Saturated Solution:

- Add an excess amount of **ethyl 2-methylnicotinate** to a glass vial. The presence of undissolved solid is essential to ensure saturation.
- Accurately add a known volume of the desired organic solvent to the vial.

• Equilibration:

- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
- Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

• Sample Collection and Preparation:


- After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is crucial to remove any undissolved microparticles.

• Quantification by HPLC:

- Prepare a series of standard solutions of **ethyl 2-methylnicotinate** of known concentrations in the same solvent.
- Analyze both the standard solutions and the filtered sample solution using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is often suitable.
- Construct a calibration curve from the analysis of the standard solutions.
- Determine the concentration of **ethyl 2-methylnicotinate** in the sample by comparing its response to the calibration curve.

Logical Relationship of Solubility Determination

The determination of solubility involves a logical progression from sample preparation to data analysis, ensuring accurate and reproducible results.

[Click to download full resolution via product page](#)

Caption: Logical flow of the solubility determination process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-methylnicotinate | Biochemical Assay Reagents | 1721-26-2 | Invivochem [invivochem.com]
- 2. wisdomlib.org [wisdomlib.org]
- To cite this document: BenchChem. [Solubility of Ethyl 2-Methylnicotinate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161284#ethyl-2-methylnicotinate-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com